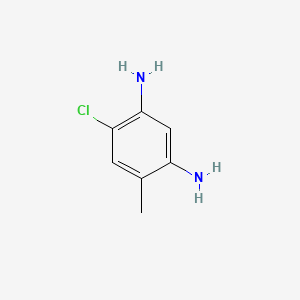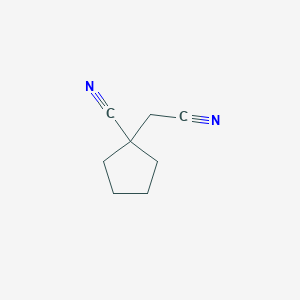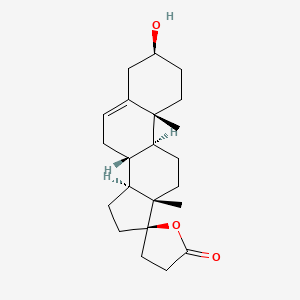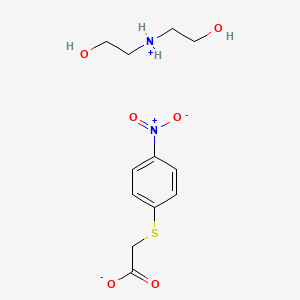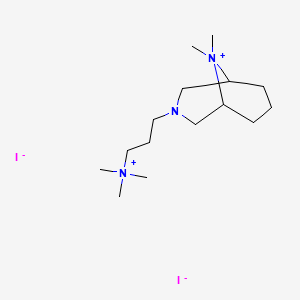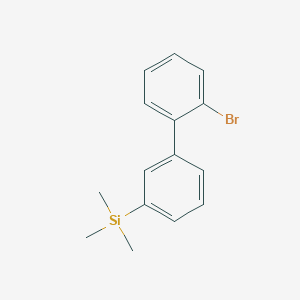
2-Bromo-3'-(trimethylsilyl)-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3’-(trimethylsilyl)-biphenyl is an organosilicon compound that features a biphenyl structure with a bromine atom at the 2-position and a trimethylsilyl group at the 3’-position
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the desired position . The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of 2-Bromo-3’-(trimethylsilyl)-biphenyl may involve large-scale bromination and silylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
2-Bromo-3’-(trimethylsilyl)-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the biphenyl core.
Silylation and Desilylation: The trimethylsilyl group can be introduced or removed under specific conditions, allowing for further functionalization of the biphenyl structure.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Silylation: Trimethylsilyl chloride (TMSCl) with a base such as triethylamine.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a suitable solvent.
Major Products
Substitution Products: Various substituted biphenyl derivatives depending on the nucleophile used in the reaction.
Oxidation Products: Biphenyl derivatives with altered oxidation states.
Desilylation Products: Biphenyl derivatives without the trimethylsilyl group.
科学的研究の応用
2-Bromo-3’-(trimethylsilyl)-biphenyl has several applications in scientific research:
作用機序
The mechanism of action of 2-Bromo-3’-(trimethylsilyl)-biphenyl in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group, facilitating various transformations. The bromine atom can undergo nucleophilic substitution, while the trimethylsilyl group can be removed or transferred to other molecules . These reactions often involve transition metal catalysts, such as palladium, which facilitate the formation and breaking of chemical bonds .
類似化合物との比較
Similar Compounds
2-Bromo-3-(trimethylsilyl)pyridine: Similar structure with a pyridine ring instead of a biphenyl core.
2-Bromo-3,3,3-trifluoropropene: Contains a trifluoropropene group instead of a trimethylsilyl group.
2-Bromo-3-methoxypyridine: Features a methoxy group instead of a trimethylsilyl group.
Uniqueness
2-Bromo-3’-(trimethylsilyl)-biphenyl is unique due to its combination of a bromine atom and a trimethylsilyl group on a biphenyl structure. This combination allows for versatile chemical reactivity and the potential for various functionalizations, making it a valuable compound in synthetic chemistry and material science .
特性
分子式 |
C15H17BrSi |
|---|---|
分子量 |
305.28 g/mol |
IUPAC名 |
[3-(2-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16/h4-11H,1-3H3 |
InChIキー |
YHAOPZNNEPOLGH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


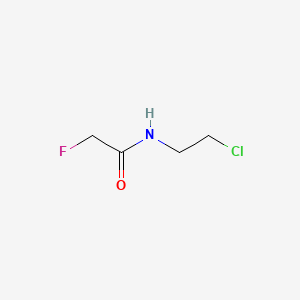

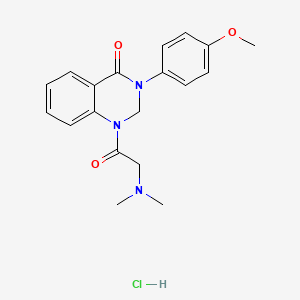
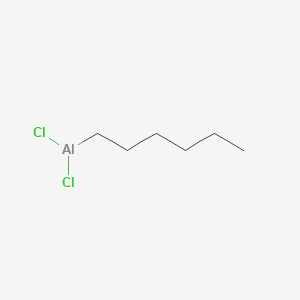
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
